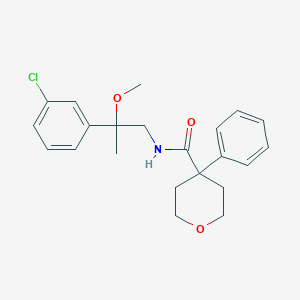
4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as "CMPD101" and is a member of the thiophene class of compounds. The purpose of
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research into heterocyclic compounds, including thiophene derivatives, is a vibrant area of chemical study due to their potential applications in various fields such as pharmaceuticals, materials science, and organic electronics. For instance, the synthesis of thiophenylhydrazonoacetates explored their reactivity towards nitrogen nucleophiles, yielding derivatives with potential for further application in creating novel heterocyclic compounds (Mohareb et al., 2004). Similarly, the exploration of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones highlights innovative synthetic routes to compounds that could have pharmacological interest due to their enriched 1-pyrroline core (Korkmaz & Zora, 2020).
Conducting Polymers and Electrochromic Devices
The development of new conducting polymers based on thiophene and pyrrole monomers, such as isomers synthesized for electrochromic devices, illustrates the intersection of organic synthesis and material science. These polymers show promising applications due to their solubility, electrochromic properties, and suitability for devices requiring materials with specific electronic transitions (Variş et al., 2006).
Dearomatising Rearrangements
Research on the dearomatising rearrangements of lithiated thiophenecarboxamides demonstrates the chemical versatility of thiophene derivatives. These processes transform the starting materials into compounds like pyrrolinones and azepinones, highlighting a method to synthesize complex heterocyclic structures potentially useful in pharmaceuticals and organic chemistry (Clayden et al., 2004).
Nuclear Magnetic Resonance Studies
Nuclear Magnetic Resonance (NMR) studies on bicyclic thiophene derivatives provide valuable insights into the structural and electronic characteristics of these compounds. Observations of through-space H–F coupling in such studies are crucial for understanding the electronic properties of heterocyclic compounds, which could be vital for their application in medicinal chemistry and material science (Hirohashi et al., 1976).
Propiedades
IUPAC Name |
4-(3-methylphenyl)-N-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-8-10-19(11-9-16)24-23(26)22-21(25-12-3-4-13-25)20(15-27-22)18-7-5-6-17(2)14-18/h3-15H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVULPCPPCHMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2594758.png)
![2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2594759.png)
![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

![4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione](/img/structure/B2594762.png)

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-morpholin-4-ylethanone](/img/structure/B2594768.png)



![2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride](/img/structure/B2594775.png)

